molecular formula C11H11FO2 B13110692 6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 345-08-4

6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13110692
CAS No.: 345-08-4
M. Wt: 194.20 g/mol
InChI Key: LKSRBYXMMWKMEM-UHFFFAOYSA-N
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Description

6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with a naphthalene derivative that has the desired substituents.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group can be introduced using methanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Cyclization: The final step involves cyclization to form the dihydronaphthalenone structure, which can be achieved using acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications could include the development of new drugs or therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-7-methoxy-1-tetralone: A similar compound with a different substitution pattern.

    7-methoxy-1-tetralone: Lacks the fluorine substituent.

    6-fluoro-1-tetralone: Lacks the methoxy substituent.

Uniqueness

The presence of both fluorine and methoxy groups in 6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to its analogs

Properties

CAS No.

345-08-4

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

6-fluoro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11FO2/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3

InChI Key

LKSRBYXMMWKMEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCCC(=O)C2=C1)F

Origin of Product

United States

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